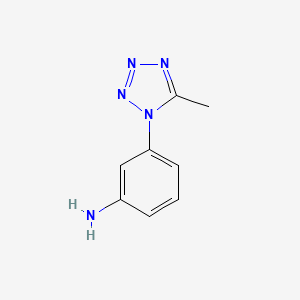

3-(5-methyl-1H-tetrazol-1-yl)aniline

Description

The Significance of Substituted Tetrazoles in Contemporary Organic Chemistry Research

The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. thieme-connect.comresearchgate.net Substituted tetrazoles, in particular, have garnered significant attention due to their unique physicochemical properties and versatile applications.

One of the most critical roles of the 5-substituted 1H-tetrazole moiety is its function as a non-classical bioisostere for the carboxylic acid group. thieme-connect.combohrium.com This substitution can enhance a molecule's metabolic stability and lipophilicity while maintaining similar acidity, which is a highly desirable trait in drug design. bohrium.com This bioisosteric relationship has led to the incorporation of the tetrazole ring into numerous clinically approved drugs, including the antihypertensive medication losartan. thieme-connect.com

Beyond their use in pharmaceuticals, tetrazoles serve as versatile intermediates in the synthesis of other complex heterocyclic compounds. thieme-connect.com Their high nitrogen content also makes them valuable in the development of energetic materials and explosives. thieme-connect.combohrium.com Furthermore, they are utilized in coordination chemistry as ligands and have found applications in the photographic industry. bohrium.com

Key Applications of Substituted Tetrazoles

| Field of Application | Specific Use |

| Medicinal Chemistry | Bioisosteric replacement for carboxylic acids; present in antibacterial, antifungal, antiviral, and anti-inflammatory drugs. thieme-connect.com |

| Organic Synthesis | Versatile intermediates for synthesizing other heterocyclic systems. thieme-connect.combohrium.com |

| Materials Science | Component of explosives and energetic materials due to high nitrogen content. thieme-connect.combohrium.com |

| Coordination Chemistry | Utilized as ligands for complex formation with metals. bohrium.comtsijournals.com |

| Agrochemicals | Used as plant growth regulators, herbicides, and fungicides. thieme-connect.com |

Contextualizing Aniline (B41778) Derivatives within Advanced Tetrazole Synthesis and Reactivity Studies

Aniline and its derivatives are fundamental building blocks in organic synthesis, frequently serving as precursors for a wide array of more complex molecules, including substituted tetrazoles. The synthesis of tetrazoles often involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.com In this context, cyano-substituted anilines (aminobenzonitriles) are key starting materials for producing tetrazolyl-anilines.

Several methods have been developed to facilitate this transformation, aiming for higher yields, milder reaction conditions, and improved safety by minimizing the use of hazardous reagents like hydrazoic acid. acs.org Modern synthetic approaches include:

Lewis Acid Catalysis: Zinc salts, such as zinc bromide, have been shown to effectively catalyze the cycloaddition of nitriles with sodium azide, often in aqueous solutions, providing a greener alternative to traditional organic solvents. nih.govrsc.orgmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the conversion of nitriles into 5-substituted 1H-tetrazoles. thieme-connect.comorganic-chemistry.org

Multicomponent Reactions: Methods like the Ugi multicomponent reaction allow for the construction of complex tetrazole derivatives in a single step from simple starting materials. nih.gov

The aniline moiety in the resulting tetrazole compound provides a reactive handle for further functionalization. The amino group can be readily modified to introduce other functional groups, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Common Synthetic Routes to 5-Substituted 1H-Tetrazoles

| Synthetic Method | Key Reagents | Typical Conditions |

| [3+2] Cycloaddition | Nitrile, Sodium Azide, Lewis Acid (e.g., ZnBr₂) | Water or DMF, often with heating. nih.govrsc.org |

| Microwave-Assisted Cycloaddition | Nitrile, Sodium Azide | DMF, Microwave irradiation. thieme-connect.com |

| Triethylammonium Chloride Catalysis | Aryl nitrile, Sodium Azide, Triethylammonium chloride | Toluene, elevated temperatures. acs.org |

Emerging Research Directions and Uncharted Territories in the Chemical Exploration of 3-(5-Methyl-1H-tetrazol-1-yl)aniline

While direct research on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation on potential future research avenues. The combination of the proven pharmacophore of the tetrazole ring and the versatile aniline scaffold suggests several uncharted territories for exploration.

Pharmaceutical Development: Structurally related compounds, such as 3-(1H-tetrazol-1-yl)aniline, are utilized as intermediates in the synthesis of pharmaceuticals, particularly antihypertensive and anti-inflammatory drugs. chemimpex.com Future research could focus on synthesizing derivatives of this compound to probe its potential as a ligand for various biological targets, including enzymes and G-protein coupled receptors. The specific substitution pattern may offer unique binding interactions not seen in other isomers.

Materials Science: The thermal and mechanical properties of polymers and coatings can be enhanced by incorporating heterocyclic compounds. chemimpex.com The tetrazole aniline structure could be investigated as a monomer or additive in the creation of advanced polymers with specific characteristics. The high nitrogen content of the tetrazole ring also suggests potential, albeit unexplored, applications in the field of energetic materials, where stability and performance are key.

Agrochemicals: Tetrazole derivatives have been successfully employed in agriculture as herbicides and fungicides. thieme-connect.com The unique structure of this compound could be used as a lead structure for the development of new agrochemicals, potentially offering novel modes of action or improved environmental profiles.

Analytical and Biochemical Research: This compound could serve as a valuable reagent in analytical methods or as a tool compound in biochemical research for studying enzyme inhibition or receptor binding, providing insights into various biological pathways. chemimpex.com

The exploration of these areas represents a significant opportunity to unlock the full potential of this compound and its derivatives, expanding the chemical space for innovation in medicine, materials, and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZJCDOGEFFSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291304 | |

| Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500701-24-6 | |

| Record name | 3-(5-methyl-1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 5 Methyl 1h Tetrazol 1 Yl Aniline

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(5-methyl-1H-tetrazol-1-yl)aniline in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. The methyl group protons on the tetrazole ring typically appear as a singlet in the upfield region. The protons of the aniline (B41778) ring exhibit a complex pattern of multiplets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and tetrazolyl substituents. The amino group protons usually present as a broad singlet.

In the ¹³C NMR spectrum, the carbon atom of the methyl group resonates at a high field. The carbon atoms of the aniline ring appear in the aromatic region, and their chemical shifts are differentiated based on their position relative to the substituents. The quaternary carbon of the tetrazole ring also gives a characteristic signal. For 2,5-disubstituted tetrazole rings, the chemical shift of the carbon is approximately 10 ppm different from that of 1,5-disubstituted rings, aiding in isomer identification. mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.5 | ~10-15 |

| Aniline Ring (C-H) | ~6.7 - 7.5 | ~115 - 140 |

| Aniline Ring (C-NH₂) | - | ~145 - 150 |

| Aniline Ring (C-Tetrazole) | - | ~135 - 140 |

| Tetrazole Ring (C5) | - | ~150 - 155 |

| Amino (NH₂) | Broad singlet | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignment of this compound. mdpi.com HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing unambiguous evidence of C-H connectivity. mdpi.comnih.gov This technique is particularly useful for assigning the signals of the aniline ring protons to their corresponding carbon atoms. The methyl proton singlet in the ¹H spectrum will show a correlation to the methyl carbon signal in the ¹³C spectrum, confirming this assignment. mdpi.com Similarly, each aromatic proton signal will correlate with its directly attached aromatic carbon, resolving any ambiguities from the 1D spectra.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the precise molecular mass of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The empirical formula of the compound is C₈H₉N₅, corresponding to a molecular weight of approximately 175.19 g/mol . sigmaaldrich.com

Under electron ionization (EI-MS), the molecule typically undergoes fragmentation. Common fragmentation pathways for aryl-substituted tetrazoles involve the loss of nitrogen (N₂). mdpi.comnih.gov A potential fragmentation pattern for this compound could involve the initial loss of N₂ from the tetrazole ring to form a nitrilimine intermediate, which can then undergo further fragmentation. Cleavage of the bond between the aniline ring and the tetrazole moiety is also a possible pathway. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Key expected vibrational bands include:

N-H stretching: The aniline amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. masterorganicchemistry.com

C=N and N=N stretching: The tetrazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds, which are typically found in the 1400-1600 cm⁻¹ region.

C=C stretching: The aromatic C=C bonds of the aniline ring give rise to absorptions in the 1450-1600 cm⁻¹ range. researchgate.net

N-H bending: The bending vibration of the amino group is usually observed around 1600 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Tetrazole Ring (C=N, N=N) | Stretch | 1400 - 1600 |

| Amino (N-H) | Bend | ~1600 |

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms.

While the specific crystal structure of this compound is not widely published, related structures show that the tetrazole and aniline rings are typically not coplanar. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the tetrazole ring, forming extended networks in the solid state. Analysis of similar crystal structures can provide insights into these potential supramolecular arrangements. mdpi.comresearchgate.net

Investigations into Tetrazole Tautomerism (1H/2H Tautomerism) within Aniline-Substituted Systems

5-substituted tetrazoles can exist in two tautomeric forms, the 1H and 2H tautomers. nih.gov In solution, the 1H tautomer is often the predominant form, while in the gas phase, the 2H-tautomer may be more stable. nih.gov The position of the substituent on the tetrazole ring influences the tautomeric equilibrium. For 1,5-disubstituted tetrazoles like the title compound, the substituent at the 1-position prevents tautomerism involving that nitrogen. However, understanding the factors that favor the 1H versus the 2H form in related 5-substituted systems is crucial for predicting reactivity and biological activity. researchgate.netthieme-connect.com The specific substitution of the aniline group at the 1-position of the 5-methyltetrazole (B45412) ring fixes the structure as the 1H-tetrazole isomer. Computational studies using methods like Density Functional Theory (DFT) can be employed to investigate the relative stabilities of different tautomers and conformers. ijsr.net

Computational Chemistry and Theoretical Investigations of 3 5 Methyl 1h Tetrazol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure, Bonding Character, and Charge Distribution

No specific studies detailing the electronic structure, bonding character, or charge distribution of 3-(5-methyl-1H-tetrazol-1-yl)aniline were found. Such calculations would typically involve determining molecular orbital energies (such as HOMO and LUMO), generating electron density maps, and performing population analyses (e.g., Mulliken or Natural Bond Orbital analysis) to understand the distribution of charges across the molecule. This information is fundamental to predicting the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Transition States

The application of Density Functional Theory (DFT) to elucidate reaction mechanisms and identify transition states involving this compound has not been documented in the available literature. DFT is a common method for modeling chemical reactions, calculating activation energies, and understanding the pathways of synthetic transformations. Without such studies, the mechanistic details of how this specific compound participates in chemical reactions remain speculative from a theoretical standpoint.

Computational Modeling of Regioselectivity and Chemo-selectivity in Synthetic Transformations

There is no available research on the computational modeling of regioselectivity or chemo-selectivity for synthetic transformations involving this compound. Theoretical models are often used to predict the outcomes of reactions where multiple products are possible, providing insight that can guide synthetic efforts. The absence of this data means that predictions regarding its reactive sites in complex chemical environments are not theoretically substantiated.

Theoretical Analysis of Aromaticity and Electronic Delocalization within the Tetrazole and Aniline (B41778) Rings

A theoretical analysis of the aromaticity and electronic delocalization within the distinct tetrazole and aniline rings of this compound is not present in the surveyed literature. Methods to quantify aromaticity, such as Nucleus-Independent Chemical Shift (NICS) calculations or Harmonic Oscillator Model of Aromaticity (HOMA), would be necessary to describe the electronic character of the two rings and the extent of electronic communication between them.

In Silico Exploration of Intermolecular Interactions and Hydrogen Bonding Topologies

While general principles of hydrogen bonding apply, specific in silico explorations of the intermolecular interactions and hydrogen bonding topologies for this compound are not available. Such studies would identify potential dimer or polymer formations in the solid state, map out the molecular electrostatic potential to predict interaction sites, and quantify the strength of hydrogen bonds and other non-covalent interactions, which are crucial for understanding crystal packing and material properties.

Reactivity, Derivatization, and Chemical Applications of 3 5 Methyl 1h Tetrazol 1 Yl Aniline

Reactions and Transformations at the Aniline (B41778) Moiety

The aniline portion of 3-(5-methyl-1H-tetrazol-1-yl)aniline is a primary aromatic amine, which is a highly versatile functional group known for its nucleophilicity and its ability to activate the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Studies on the Aniline Ring

The amino group of the aniline moiety is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during the attack of an electrophile. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions that could be explored for this molecule include halogenation, nitration, and sulfonation.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products | Minor Products |

| Bromination | Br₂/FeBr₃ | 2-bromo-3-(5-methyl-1H-tetrazol-1-yl)aniline, 4-bromo-3-(5-methyl-1H-tetrazol-1-yl)aniline | 6-bromo-3-(5-methyl-1H-tetrazol-1-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-nitro-3-(5-methyl-1H-tetrazol-1-yl)aniline, 4-nitro-3-(5-methyl-1H-tetrazol-1-yl)aniline | 6-nitro-3-(5-methyl-1H-tetrazol-1-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-amino-4-(5-methyl-1H-tetrazol-1-yl)benzenesulfonic acid | 4-amino-2-(5-methyl-1H-tetrazol-1-yl)benzenesulfonic acid |

Note: The product distribution is hypothetical and based on the expected directing effects of the amino group.

Nucleophilic Transformations and Amine Group Modifications

The primary amine group of this compound is nucleophilic and can readily undergo a variety of transformations. These reactions are fundamental for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation of the amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities. Similarly, reaction with sulfonyl chlorides provides sulfonamides.

Alkylation of the amine can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of secondary amines.

Table 2: Examples of Nucleophilic Transformations of the Aniline Moiety

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(3-(5-methyl-1H-tetrazol-1-yl)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(3-(5-methyl-1H-tetrazol-1-yl)phenyl)benzenesulfonamide |

| Alkylation | Methyl iodide | 3-(5-methyl-1H-tetrazol-1-yl)-N-methylaniline |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-benzyl-3-(5-methyl-1H-tetrazol-1-yl)aniline |

Note: These are representative examples of possible reactions.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most significant applications of diazonium salts is their use in azo coupling reactions. ontosight.ai In these reactions, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds. ontosight.ai These products are often highly colored and are widely used as dyes and pigments. nih.gov

The position of the coupling reaction on the partner molecule is dictated by its activating groups. For phenols, coupling typically occurs at the para position, while for anilines, it also favors the para position.

Table 3: Azo Coupling Reactions of Diazotized this compound

| Coupling Partner | Product Name |

| Phenol | 4-((3-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenyl)phenol |

| Aniline | 4-((3-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenyl)aniline |

| N,N-Dimethylaniline | 4-((3-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | 1-((3-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenyl)-2-naphthol |

Note: The products listed are the major isomers expected from the coupling reactions.

Reactions and Transformations at the Tetrazole Ring System

The tetrazole ring is a unique heterocyclic system with a high nitrogen content, which imparts it with distinct chemical properties. It is an aromatic heterocycle and can undergo reactions at its nitrogen atoms.

N-Alkylation and N-Acylation Reactions of the Tetrazole Nitrogen Atoms

While the tetrazole ring in this compound already has a substituent on one of its nitrogen atoms (N1), the remaining nitrogen atoms are potential sites for further functionalization. N-alkylation of tetrazoles is a well-established method for modifying their properties. organic-chemistry.orgmdpi.com The reaction of a tetrazole with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base can lead to the formation of a mixture of N2 and N3-alkylated isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions. mdpi.com

N-acylation of the tetrazole ring can also be achieved using acylating agents like acyl chlorides or anhydrides. The resulting N-acyltetrazoles are generally less stable than their N-alkyl counterparts and can be useful as acylating agents themselves.

Table 4: Potential N-Alkylation Products of the Tetrazole Ring

| Alkylating Agent | Possible Products |

| Methyl iodide | 1-(3-aminophenyl)-2,5-dimethyl-2H-tetrazolium iodide, 1-(3-aminophenyl)-3,5-dimethyl-3H-tetrazolium iodide |

| Benzyl bromide | 1-(3-aminophenyl)-2-benzyl-5-methyl-2H-tetrazolium bromide, 1-(3-aminophenyl)-3-benzyl-5-methyl-3H-tetrazolium bromide |

Note: These products are hypothetical and represent the formation of tetrazolium salts upon alkylation of the already substituted tetrazole ring.

Ring Opening and Rearrangement Processes Relevant to Tetrazoles

Tetrazole rings can undergo ring-opening reactions under certain conditions, such as thermolysis or photolysis. These reactions can lead to the formation of highly reactive intermediates like nitrilimines, which can then participate in various cycloaddition reactions.

While the Wolff rearrangement specifically involves the conversion of an α-diazocarbonyl compound into a ketene, the principles of rearrangement reactions are relevant to the broader chemistry of nitrogen-rich heterocycles. Although a direct Wolff rearrangement is not applicable to the tetrazole ring itself, the study of rearrangement processes in related heterocyclic systems can provide insights into the potential reactivity of tetrazole derivatives under energetic conditions. The stability of the tetrazole ring in this compound is generally high under normal laboratory conditions, and harsh conditions would be required to induce ring opening or significant rearrangement.

Strategic Utilization as a Chemical Building Block in Complex Organic Synthesis

The unique structural arrangement of this compound, featuring a bioisosteric tetrazole ring and a reactive aniline moiety, positions it as a valuable building block in complex organic synthesis. sigmaaldrich.com The aniline group provides a nucleophilic center and a handle for diazotization, while the tetrazole ring offers metabolic stability and unique coordination properties. These features allow for its strategic incorporation into diverse molecular architectures through various synthetic methodologies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. rug.nl The aniline functionality of this compound makes it an ideal amine component for prominent MCRs such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org

In a typical Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a α-acylamino amide. By employing this compound as the amine component, a diverse library of complex molecules bearing the tetrazole scaffold can be rapidly assembled. This approach offers significant advantages in medicinal chemistry and drug discovery, where the tetrazole group is often used as a bioisostere for carboxylic acids or cis-amide bonds. nih.govbeilstein-journals.org The versatility of MCRs allows for the introduction of various substituents by simply changing the other reaction components, leading to a divergent synthesis of novel compounds. acs.org

The general scheme for an Ugi reaction incorporating the title compound is depicted below:

| Component A (Amine) | Component B (Carbonyl) | Component C (Isocyanide) | Component D (Carboxylic Acid) | Ugi Product |

| This compound | R¹-CHO | R²-NC | R³-COOH | α-acylamino amide derivative |

This strategy facilitates the efficient construction of drug-like molecules with high atom economy and procedural simplicity, meeting the growing demand for novel tetrazole-based compound libraries. beilstein-journals.org

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The structural features of this compound lend themselves to its use in the synthesis of macrocyclic structures. The aniline group can be readily functionalized to introduce linkers or other reactive groups necessary for cyclization.

While direct examples involving this compound are not extensively documented, the principle has been demonstrated with similar tetrazole-containing building blocks. For instance, peptoids (oligomers of N-substituted glycines) tethered with (1H-tetrazol-5-yl)methyl groups have been successfully subjected to head-to-tail macrocyclization. researchgate.net This suggests that the tetrazole moiety is compatible with the reaction conditions required for macrocyclization and can be incorporated into large ring systems. The tetrazole unit within a macrocycle can serve as a rigidifying element, influence the conformation of the ring, and provide potential metal-binding sites. researchgate.net

Photochemical Transformations and Photo-Degradation Pathways of Tetrazole-Aniline Systems

The photochemistry of tetrazoles is a complex field, characterized by the cleavage of the heterocyclic ring upon ultraviolet irradiation. nih.govresearchgate.net Photolysis typically leads to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates, with the specific degradation pathway and resulting photoproducts being highly dependent on the substituents and the reaction medium. nih.govmdpi.com

For tetrazole-aniline systems, two primary photochemical pathways can be anticipated:

Tetrazole Ring Fragmentation : The most common photochemical reaction for tetrazoles involves the cleavage of the ring to eliminate N₂. nih.gov This process can generate intermediates such as nitrilimines or imidoylnitrenes. uc.pt In the case of 1,5-disubstituted tetrazoles, photolysis often proceeds via the formation of a singlet imidoylnitrene, which can then rearrange into more stable products like carbodiimides or be trapped by solvents. uc.pt The presence of the aniline ring can influence the stability and subsequent reactions of these intermediates.

Aniline Moiety Degradation : The aniline portion of the molecule is also susceptible to photodegradation, particularly in the presence of photocatalysts like TiO₂. This process typically involves oxidation by hydroxyl radicals, leading to the formation of hydroxylated aromatic compounds such as aminophenols and, eventually, ring opening. researchgate.net

A summary of potential photochemical transformations is presented below:

| Reactant System | Irradiation Conditions | Key Intermediates | Major Products |

| Tetrazole Ring | UV light (e.g., 193-250 nm) | Nitrilimine, Imidoylnitrene, Diazirene | N₂, Carbodiimides, Cyanamides |

| Aniline Moiety | UV light, often with photocatalyst | Hydroxyl radicals | Phenol, Aminophenols, Nitrobenzene |

Coordination Chemistry and Ligand Applications of the Tetrazole-Aniline Scaffold

The this compound scaffold possesses multiple potential coordination sites, making it an attractive ligand for the synthesis of metal complexes. The four nitrogen atoms of the tetrazole ring and the nitrogen atom of the aniline's amino group can all act as Lewis bases, donating their lone pairs of electrons to a metal center.

The tetrazole ring is an effective metal chelator, a property that is increasingly exploited in coordination chemistry and medicinal chemistry. nih.gov Its coordination behavior is often compared to that of the carboxylate group, another common binding motif. nih.gov The tetrazole moiety can coordinate to metal ions in several modes:

Monodentate Coordination : Through one of its nitrogen atoms (typically N2, N3, or N4).

Bidentate Coordination : Chelating a single metal center through two adjacent nitrogen atoms.

Bridging Ligand : Linking two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net

The specific coordination mode is influenced by the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, and the presence of other coordinating ligands or counter-ions. rsc.org The σ-lone pairs of the four nitrogen atoms are available for hydrogen bonding and metal coordination, making the tetrazole ring a versatile and predictable coordinating group. nih.gov

Metal complexes incorporating this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comjchemlett.com Hydrothermal synthesis is a common method for producing crystalline coordination polymers. rsc.org The resulting complexes can exhibit diverse structures, from simple mononuclear species to complex three-dimensional frameworks, depending on the coordination preferences of the metal ion and the ligand-to-metal ratio. rsc.orgresearchgate.net

The comprehensive characterization of these metal complexes involves a combination of analytical techniques:

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. rsc.org |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole and aniline functional groups. mdpi.comjchemlett.com |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, confirming its empirical formula. impactfactor.org |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability of the complex and identifies decomposition pathways. researchgate.net |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study its photophysical properties. impactfactor.org |

| Luminescence Spectroscopy | Investigates the emissive properties of the complexes, particularly with d⁶ and d¹⁰ metal ions like Ru(II), Re(I), Ir(III), Zn(II), and Cd(II). rsc.orgunibo.it |

The versatile coordination ability of the tetrazole-aniline scaffold allows for the design and synthesis of a wide range of metal complexes with potentially interesting magnetic, optical, or catalytic properties. researchgate.netunibo.it

Advanced Research Perspectives and Future Directions in 3 5 Methyl 1h Tetrazol 1 Yl Aniline Chemistry

Exploration of Novel and Unconventional Reaction Pathways for Aniline-Tetrazole Synthesis

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)aniline and its derivatives has traditionally relied on established methods, primarily the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govresearchgate.net However, the field is witnessing a shift towards more innovative and efficient synthetic strategies. A significant area of exploration is the expanded application of multicomponent reactions (MCRs), which offer the advantages of atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds in a single step. nih.govacs.org

One promising avenue is the adaptation of the Ugi-tetrazole (UT) reaction. acs.org In a hypothetical application to synthesize derivatives of this compound, one could envision a four-component reaction involving a suitably protected 3-aminobenzaldehyde (B158843) or ketone, an isocyanide, hydrazoic acid (or a safer surrogate like trimethylsilyl (B98337) azide), and an amine. This approach would allow for the rapid assembly of complex molecules incorporating the core aniline-tetrazole structure. For instance, the use of chiral amines in an Ugi reaction could introduce stereocenters, leading to the diastereoselective synthesis of novel tetrazole derivatives. nih.gov

Another area of interest is the development of novel catalytic systems for the synthesis of 1,5-disubstituted tetrazoles. While the reaction of anilines with orthoformates and sodium azide is a known method, the use of nanocatalysts, such as magnetic nanoparticle-supported copper complexes, is being explored to enhance reaction rates, improve yields, and facilitate catalyst recovery and reuse. rsc.orgorganic-chemistry.org These "green" catalytic approaches align with the growing demand for sustainable chemical manufacturing.

Furthermore, photochemical methods are emerging as an unconventional pathway. Visible-light-mediated reactions could offer a milder and more selective alternative to traditional thermal methods for constructing the tetrazole ring or for functionalizing the aniline (B41778) moiety. nih.gov The exploration of these novel reaction pathways is crucial for expanding the chemical space around this compound and enabling the synthesis of new analogues with potentially enhanced properties.

Development of Enantioselective and Diastereoselective Synthetic Methodologies

The development of stereoselective synthetic methods for producing chiral derivatives of this compound is a burgeoning area of research. While reports of diastereoselective synthesis of tetrazole derivatives exist, particularly through Ugi-type multicomponent reactions, the development of highly enantioselective methods remains a significant challenge. nih.govresearchgate.net

One potential strategy for achieving diastereoselectivity involves the use of chiral auxiliaries attached to the aniline or a reactant in a multicomponent reaction. For example, a chiral amine or isocyanide in an Ugi-tetrazole reaction could induce the formation of one diastereomer in excess. nih.gov The diastereomeric ratio could be influenced by factors such as the choice of solvent, temperature, and the specific chiral auxiliary employed.

For enantioselective synthesis, the focus is on the development of chiral catalysts. A hypothetical approach could involve a chiral Lewis acid catalyst to activate the nitrile precursor of the tetrazole ring towards cycloaddition with an azide source. The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other. Another possibility is the use of organocatalysis, where a small chiral organic molecule facilitates the key bond-forming step in an enantioselective manner.

The following table outlines potential stereoselective strategies:

| Methodology | Strategy | Potential Chiral Source | Key Considerations |

| Diastereoselective | Multicomponent Reactions (e.g., Ugi-tetrazole) | Chiral amines, isocyanides, or carbonyl compounds | Optimization of reaction conditions (solvent, temperature) to maximize diastereomeric excess. |

| Enantioselective | Chiral Lewis Acid Catalysis | Chiral metal complexes (e.g., with BINOL or BOX ligands) | Catalyst loading, choice of metal and ligand, and substrate scope. |

| Enantioselective | Organocatalysis | Chiral amines, phosphoric acids, or squaramides | Catalyst design and optimization, reaction mechanism elucidation. |

The successful development of these methodologies would provide access to enantiopure derivatives of this compound, which are crucial for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit distinct biological activities or physical properties.

Quantification and Optimization of Green Chemistry Metrics for Synthetic Processes

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives, including this compound, to minimize the environmental impact of chemical production. jchr.orgdntb.gov.ua This involves a quantitative assessment of the "greenness" of a synthetic route using various metrics and a concerted effort to optimize processes based on these evaluations.

Key green chemistry metrics include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). chembam.comyoutube.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.com PMI provides a broader assessment by considering the total mass of materials used (reactants, solvents, reagents, process water) to produce a given mass of the final product.

The table below illustrates a hypothetical comparison of a traditional synthetic route to a greener alternative for a this compound derivative, highlighting the potential for improvement in green chemistry metrics.

| Metric | Traditional Synthesis | Greener Alternative (e.g., Catalytic MCR) | Improvement |

| Atom Economy | Lower (due to use of stoichiometric reagents and protecting groups) | Higher (incorporates most atoms from reactants into the final product) | Significant increase in material efficiency. |

| E-Factor | High (generates significant waste from byproducts and spent reagents) | Low (minimizes waste generation) | Substantial reduction in environmental impact. |

| Process Mass Intensity (PMI) | Very High (requires large volumes of solvents for reaction and purification) | Lower (often uses less solvent and may involve simpler purification) | Reduced overall material consumption and waste. |

| Solvent Selection | Often uses hazardous solvents (e.g., chlorinated hydrocarbons) | Prioritizes benign solvents (e.g., water, ethanol) or solvent-free conditions | Improved safety and reduced environmental pollution. |

| Energy Consumption | May require high temperatures and long reaction times | Can often be performed at lower temperatures or with microwave assistance | Reduced energy footprint. |

Optimization efforts are focused on several key areas. The use of catalytic methods, particularly with recyclable catalysts, is a primary strategy for improving atom economy and reducing waste. rsc.org Multicomponent reactions are inherently more atom-economical than multi-step syntheses. acs.orgnih.gov Furthermore, the replacement of hazardous reagents, such as hydrazoic acid, with safer alternatives like trimethylsilyl azide is a critical consideration. beilstein-journals.org The adoption of enabling technologies like flow chemistry can also contribute to greener processes by offering better control over reaction parameters, reducing reaction times, and improving safety. mit.edu

Potential for Advanced Applications in Material Science and Supramolecular Chemistry Research

The unique structural features of this compound, namely the presence of the electron-rich tetrazole ring and the versatile aniline moiety, make it a promising candidate for advanced applications in material science and supramolecular chemistry. bohrium.comnih.gov The tetrazole ring, with its four nitrogen atoms, is an excellent hydrogen bond donor and acceptor, enabling the formation of predictable and robust supramolecular synthons. acs.orgnih.gov

In the realm of supramolecular chemistry, the aniline-tetrazole scaffold can be utilized to construct complex, self-assembling systems. unive.it The N-H groups of the aniline and the nitrogen atoms of the tetrazole ring can participate in intricate hydrogen-bonding networks, leading to the formation of one-, two-, or three-dimensional structures. nih.govresearchgate.net These self-assembled architectures could find applications in areas such as crystal engineering, molecular recognition, and the development of functional soft materials. For instance, co-crystallization of this compound with other organic molecules could lead to the formation of novel materials with tailored optical or electronic properties.

In material science, the tetrazole moiety is known for its high nitrogen content and energetic properties, suggesting potential applications in the development of high-energy-density materials. acs.orgmdpi.com While this compound itself may not be a primary explosive, its derivatives could be designed as components of energetic materials with controlled sensitivity and performance.

Furthermore, the aniline group provides a convenient handle for polymerization. Incorporation of the this compound unit into polymer chains could lead to the development of novel functional polymers. These materials could exhibit interesting properties such as enhanced thermal stability, coordination ability with metal ions, or specific gas sorption characteristics, making them suitable for applications in membranes, sensors, or as catalysts. The coordinating ability of the tetrazole ring also suggests potential for the development of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The structural framework of this compound is well-suited for integration with high-throughput screening (HTS) and automated synthesis platforms, which are cornerstones of modern drug discovery and materials science research. nih.gov The amenability of aniline-tetrazole synthesis to multicomponent reactions (MCRs) is a key factor that facilitates the rapid generation of large and diverse compound libraries. nih.govnih.gov

Automated synthesis platforms can be programmed to perform a series of MCRs, such as the Ugi-tetrazole reaction, in a parallel or serial fashion. By systematically varying the inputs to these reactions (e.g., different aldehydes, isocyanides, and amines), a large number of distinct derivatives of this compound can be synthesized in small quantities in microtiter plates. This automated approach significantly accelerates the "design-make-test" cycle of research.

The resulting compound libraries can then be directly subjected to HTS to identify "hits" with desired biological activities or material properties. nih.gov HTS involves the use of robotics and sensitive detection methods to rapidly screen thousands of compounds against a specific target. For example, a library of this compound derivatives could be screened for inhibitory activity against a particular enzyme or for their ability to self-assemble into ordered structures.

The data generated from HTS can then be used to inform the next round of synthesis, creating a closed-loop discovery process. This iterative approach, powered by automation and high-throughput technologies, allows for the efficient exploration of the chemical space around the this compound scaffold and the rapid identification of lead compounds for further development. The synergy between MCRs, automated synthesis, and HTS is poised to unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Question

- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Melting point consistency : Compare observed vs. literature values to detect impurities .

What are the environmental stability and degradation pathways of this compound?

Advanced Research Question

- Photodegradation : UV exposure cleaves the tetrazole ring, forming nitroso intermediates .

- Microbial degradation : Soil studies show aerobic conditions promote breakdown via hydroxylation .

- Storage recommendations : Store in amber vials at −20°C under inert gas to prevent oxidation .

How does the methoxy-substituted analog (4-methoxy-3-(1H-tetrazol-1-yl)aniline) differ in synthetic applications?

Advanced Research Question

The methoxy group:

- Directs electrophilic substitution : Para/ortho positions are favored in nitration or halogenation .

- Enhances solubility : Methoxy derivatives show improved aqueous solubility (19.7 µg/mL at pH 7.4) .

- Alters biological activity : Modulates interactions with cytochrome P450 enzymes .

What strategies mitigate toxicity risks during handling of this compound?

Basic Research Question

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize with dilute HCl before incineration .

- Acute toxicity assays : Prioritize in vitro models (e.g., zebrafish embryos) over mammalian studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.